4-(Bromomethyl)cyclopentene

Organic Synthesis Purification Physical Organic Chemistry

4-(Bromomethyl)cyclopentene (CAS 80864-33-1) is a small-molecule building block characterized by a cyclopentene core substituted with a reactive bromomethyl group at the 4-position. This allylic bromide architecture distinguishes it from saturated or regioisomeric analogs by offering a unique combination of a strained, unsaturated five-membered ring and a primary alkyl halide for nucleophilic substitution or cross-coupling.

Molecular Formula C6H9Br
Molecular Weight 161.042
CAS No. 80864-33-1
Cat. No. B2614154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)cyclopentene
CAS80864-33-1
Molecular FormulaC6H9Br
Molecular Weight161.042
Structural Identifiers
SMILESC1C=CCC1CBr
InChIInChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2
InChIKeyZJJCUBVFAXPMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)cyclopentene CAS 80864-33-1: A Multi-Functional Cyclopentene Building Block for Selective Alkylation and Medicinal Chemistry


4-(Bromomethyl)cyclopentene (CAS 80864-33-1) is a small-molecule building block characterized by a cyclopentene core substituted with a reactive bromomethyl group at the 4-position. This allylic bromide architecture distinguishes it from saturated or regioisomeric analogs by offering a unique combination of a strained, unsaturated five-membered ring and a primary alkyl halide for nucleophilic substitution or cross-coupling . The compound is primarily sourced for research use at purities of 95% or greater , and its predicted physical properties—including a boiling point of 164.7±9.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ —provide a baseline for comparing its handling and reactivity against structurally related molecules.

Why 4-(Bromomethyl)cyclopentene Cannot Be Replaced by Generic Cyclopentyl Halides or Other Regioisomers


In a procurement or synthetic planning context, substituting 4-(bromomethyl)cyclopentene with a different bromomethylcyclopentene regioisomer or a saturated cyclopentylmethyl bromide introduces quantifiable changes in physical properties, lipophilicity, and reactivity that can alter purification strategies, reaction kinetics, and downstream functionalization outcomes . For example, the 4-substituted isomer exhibits a boiling point (164.7 ± 9.0 °C) that is significantly higher than that of the 1-substituted regioisomer (149.8 ± 19.0 °C), enabling different distillation or chromatographic separation windows . Moreover, the 4-(bromomethyl) substitution pattern on an unsaturated cyclopentene ring imparts a distinct LogP (~2.78) compared to the saturated analog (bromomethylcyclopentane, LogP ~3.17), which can influence compound partitioning in biphasic reactions or biological assays . Finally, the presence of the double bond in 4-(bromomethyl)cyclopentene permits additional reaction manifolds—such as alkene metathesis, hydroboration, or Heck couplings—that are entirely inaccessible to saturated bromomethylcyclopentane derivatives [1][2].

Comparative Performance Metrics of 4-(Bromomethyl)cyclopentene Against Structural Analogs


Thermal Separation Advantage: Higher Boiling Point Relative to 1-(Bromomethyl)cyclopentene

4-(Bromomethyl)cyclopentene exhibits a predicted boiling point of 164.7 ± 9.0 °C at 760 mmHg, which is approximately 15 °C higher than that of its 1-substituted regioisomer, 1-(bromomethyl)cyclopentene (149.8 ± 19.0 °C at 760 mmHg) . This difference in volatility can be exploited during distillation or gas chromatographic purification steps, where the 4-isomer remains in the liquid phase longer under identical heating conditions.

Organic Synthesis Purification Physical Organic Chemistry

Alkene-Dependent Reactivity: Polymerization and Cross-Coupling Pathways Absent in Saturated Analogs

Unlike the saturated analog (bromomethyl)cyclopentane, 4-(bromomethyl)cyclopentene contains a cyclic double bond that enables participation in ring-opening metathesis polymerization (ROMP) and palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura couplings [1][2][3]. Substituted cyclopentenes are explicitly claimed as monomers for producing molding resins and elastomers via polymerization with nickel and palladium α-imine complexes [1]. The presence of both an electrophilic bromomethyl group and an alkene moiety in the same molecule permits orthogonal functionalization strategies that are impossible with bromomethylcyclopentane [2].

Polymer Chemistry Olefin Metathesis Cross-Coupling

Lipophilicity Tuning: Reduced LogP Compared to Saturated Bromomethylcyclopentane

The predicted octanol-water partition coefficient (ACD/LogP) for 4-(bromomethyl)cyclopentene is 2.78, which is 0.39 log units lower than that of its fully saturated counterpart, (bromomethyl)cyclopentane (LogP = 3.17) . This corresponds to a predicted 2.5-fold lower bioaccumulation factor (BCF = 95.2 for the 4-isomer vs. 178.6 for the saturated analog) .

Medicinal Chemistry ADME Physicochemical Properties

Regioisomeric Purity Impact on Downstream Functionalization

The position of the bromomethyl group on the cyclopentene ring dictates the regiochemical outcome of subsequent transformations. 4-(Bromomethyl)cyclopentene places the reactive center distal to the double bond, whereas 1- and 3-substituted regioisomers place the electrophile at the alkene carbon or adjacent to it, respectively. This difference can lead to divergent product distributions in SN2 reactions, Heck couplings, or cycloadditions. For example, a cyclopentenyl bromide substituted at the 4-position reacts with thiophenoxide ion via SN2 and SN2′ syn pathways, while a 1-substituted isomer may undergo elimination or rearrangements more readily due to allylic strain [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

High-Value Research and Industrial Use Cases for 4-(Bromomethyl)cyclopentene


Functional Polymer Synthesis via Ring-Opening Metathesis Polymerization (ROMP)

4-(Bromomethyl)cyclopentene serves as a substituted cycloolefin monomer for ROMP, where the strained cyclopentene ring opens to form linear, unsaturated polymers bearing pendant bromomethyl groups [1]. These bromomethyl side chains can undergo post-polymerization functionalization via nucleophilic substitution or thio-bromo "click" reactions to introduce flame-retardant moieties, cross-linkable groups, or bioactive ligands [2]. This dual-stage approach is precluded for saturated bromomethylcyclopentane derivatives, which lack the alkene required for metathesis initiation [1].

Building Block for P2X7 Receptor Antagonist Synthesis

Patents describing heterocyclic P2X7 receptor antagonists cite 4-(bromomethyl)cyclopentene and related cyclopentene derivatives as key intermediates for constructing the central cyclopentane or cyclopentene scaffolds that anchor pharmacophoric elements [1]. The bromomethyl handle allows for alkylation of heterocyclic nitrogen atoms or carbon nucleophiles, while the alkene can be functionalized to introduce hydrogen bond acceptors or lipophilic substituents that modulate receptor binding affinity [1].

Medicinal Chemistry Library Expansion via Cross-Coupling

The 4-(bromomethyl) substituent can be converted to an organometallic species (e.g., Grignard or organozinc reagent) or used directly in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) to introduce aryl, heteroaryl, or alkenyl groups at the 4-position of the cyclopentene core [1][2]. The resulting substituted cyclopentenes are valuable scaffolds for generating 3D-rich, sp³-enriched chemical libraries for drug discovery, as the cyclopentene ring provides conformational constraint while the alkene offers a site for further stereoselective transformations [2].

Small-Molecule Probes and Fluorescent Dyes

Bromomethyl-functionalized cyclopentenes can be conjugated to fluorescent dyes or affinity tags via nucleophilic displacement of the bromide. The cyclopentene core's compact, non-aromatic framework minimizes interference with the photophysical properties of the attached fluorophore, making it a suitable linker for constructing small-molecule probes for cellular imaging or target engagement studies [1]. The lower lipophilicity of the 4-isomer (LogP = 2.78) relative to saturated analogs may also reduce nonspecific membrane binding in live-cell assays [2].

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